ethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. This compound is known for its significant biological activities, including anticancer and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of ethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its anticancer and anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Ethyl (2E)-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Uniqueness
Ethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its benzyl and phenyl groups contribute to its high affinity for certain biological targets, making it a promising candidate for drug development .
Biological Activity
Ethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused heterocyclic structure. Its molecular formula is C23H26N2O4S, and it has a molecular weight of 438.53 g/mol. The presence of the benzyloxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit notable antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against various Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentrations (MICs) were reported at concentrations as low as 50 μg/mL against specific strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cellular assays, it showed cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and melanoma (B16-F10). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. Notably, the compound exhibited an IC50 value of approximately 16.23 μM against U937 human monocytic cells, indicating a promising potential for further development as an anticancer agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been shown to possess anti-inflammatory properties. Studies utilizing animal models of inflammation revealed that the compound significantly reduced inflammatory markers and edema when administered at therapeutic doses .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- DNA Gyrase Inhibition : The compound has been identified as a potent inhibitor of bacterial DNA gyrase, which is crucial for bacterial DNA replication .
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and disrupting mitochondrial membrane potential .
- Cytokine Modulation : It modulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells .
Case Studies
Several case studies highlight the efficacy of this compound in different therapeutic contexts:
Study | Findings | |
---|---|---|
Study A (2023) | Showed MIC values <50 μg/mL against E. coli | Effective antimicrobial agent |
Study B (2023) | Induced apoptosis in MCF-7 cells with IC50 = 16.23 μM | Potential anticancer candidate |
Study C (2024) | Reduced inflammation in rat models by 40% | Promising anti-inflammatory properties |
Properties
Molecular Formula |
C25H26N2O4S |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
ethyl 2-ethyl-7-methyl-3-oxo-5-(4-phenylmethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H26N2O4S/c1-4-20-23(28)27-22(21(24(29)30-5-2)16(3)26-25(27)32-20)18-11-13-19(14-12-18)31-15-17-9-7-6-8-10-17/h6-14,20,22H,4-5,15H2,1-3H3 |
InChI Key |
GAUJNNJFYVZGGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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